molecular formula C19H20F3N5O2 B2941508 N-(2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzamide CAS No. 2034413-42-6

N-(2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzamide

Cat. No. B2941508
CAS RN: 2034413-42-6
M. Wt: 407.397
InChI Key: ASHLCZHACPNWRU-UHFFFAOYSA-N
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Description

“N-(2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzamide” is a complex organic compound. It is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and pteroylglutamic acid .


Synthesis Analysis

The synthesis of such compounds often involves the design of novel heterocyclic compounds with potential biological activities . In a similar context, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The trifluoromethyl group attached to the pyrimidine ring could potentially influence the compound’s reactivity and interactions .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the pyrimidine ring and the trifluoromethyl group. These groups can participate in a variety of chemical reactions, contributing to the compound’s potential biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the trifluoromethyl group could influence the compound’s polarity, solubility, and reactivity .

Scientific Research Applications

Metabolism and Pharmacokinetics

A study on the metabolism of Flumatinib, a tyrosine kinase inhibitor closely related to the queried compound, in chronic myelogenous leukemia (CML) patients identified the main metabolic pathways in humans. The study found that Flumatinib is primarily metabolized through N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, highlighting the importance of understanding the metabolism of such compounds for their effective use in cancer treatment (Gong et al., 2010).

Heterocyclic Compound Synthesis

Research into the synthesis of novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone has shown potential anti-inflammatory and analgesic agents. These compounds, related to the queried chemical structure, demonstrate the versatility of such compounds in creating new therapeutic options (Abu‐Hashem et al., 2020).

Anticancer Activity

Another study explored the in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines, showing promising results in certain compounds against colorectal and breast cancer lines. This emphasizes the potential of piperazine and pyrimidine derivatives in cancer therapy (Mallesha et al., 2012).

Anti-Influenza Activity

The synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles revealed remarkable antiavian influenza virus activity. This study underscores the potential of such compounds in antiviral research, particularly against strains of influenza (Hebishy et al., 2020).

Future Directions

Future research could focus on further elucidating the compound’s mechanism of action, optimizing its synthesis, and evaluating its potential therapeutic applications .

properties

IUPAC Name

N-[2-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N5O2/c1-13-24-15(19(20,21)22)11-16(25-13)26-7-9-27(10-8-26)17(28)12-23-18(29)14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHLCZHACPNWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CNC(=O)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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